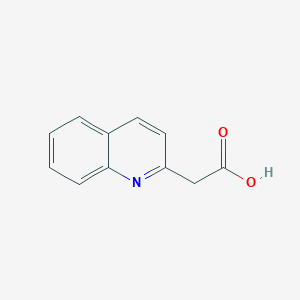
Quinolin-2-ylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-2-ylacetic acid is an organic compound that belongs to the quinoline family Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring this compound is characterized by the presence of an acetic acid moiety attached to the quinoline ring at the 2-position
作用機序
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets due to their versatile applications in medicinal chemistry . They are essential scaffolds for leads in drug discovery .
Mode of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . The interaction of these compounds with their targets often results in significant changes in cellular processes.
Biochemical Pathways
Quinoline derivatives have been reported to inhibit the release of lysozyme and β-glucuronidase , suggesting that they may affect pathways related to these enzymes.
Result of Action
Given the broad spectrum of bio-responses exhibited by quinoline derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
The biochemical properties of 2-(Quinolin-2-YL)acetic acid are largely derived from its quinoline structure. Quinoline nucleus is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . These activities suggest that 2-(Quinolin-2-YL)acetic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-2-ylacetic acid can be achieved through several methods. One common approach involves the reaction of quinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom in chloroacetic acid is replaced by the quinoline moiety, resulting in the formation of this compound.
Another method involves the use of quinoline-2-carboxaldehyde as a starting material. This compound can be reacted with malonic acid in the presence of a base to form this compound through a Knoevenagel condensation reaction followed by decarboxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
Quinolin-2-ylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinolin-2-ylacetaldehyde, while reduction can produce quinolin-2-ylmethanol.
科学的研究の応用
Quinolin-2-ylacetic acid has a wide range of scientific research applications, including:
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of diseases such as cancer, malaria, and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Quinolin-2-ylacetic acid can be compared with other similar compounds, such as:
Quinoline-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an acetic acid moiety.
Quinoline-4-carboxylic acid: Differing in the position of the carboxylic acid group on the quinoline ring.
Quinoline-2-methanol: Featuring a hydroxyl group instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-quinolin-2-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDPFLYDDGYGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
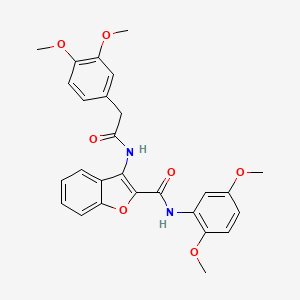
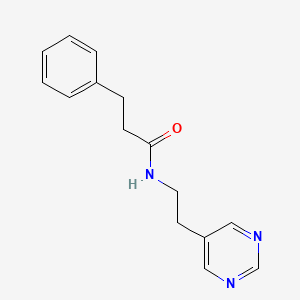
![N-(4-chlorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2909622.png)

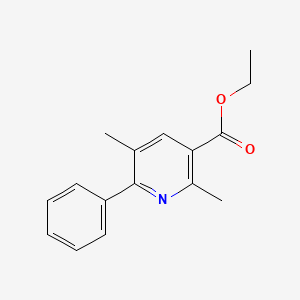
![N-[(4-fluorophenyl)methyl]-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2909628.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2909630.png)
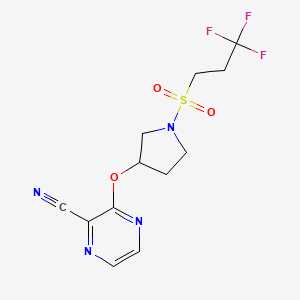
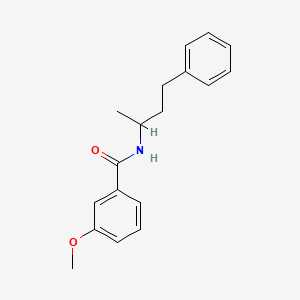
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2909638.png)
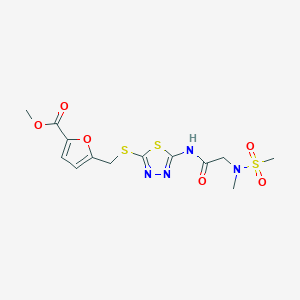
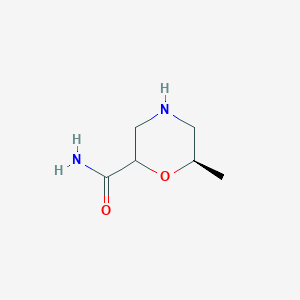

![ditert-butyl (1R,8R)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B2909643.png)
